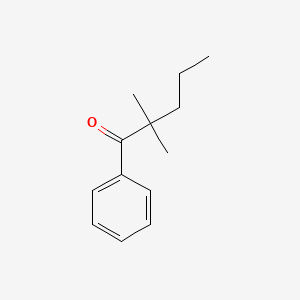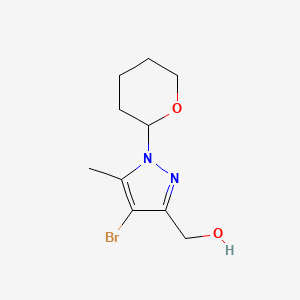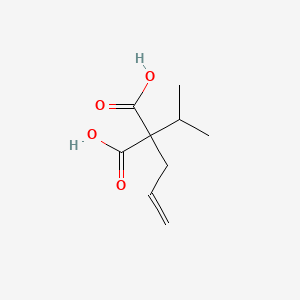
N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide is a chemical compound with the molecular formula C11H11F3N2O3. This compound is characterized by the presence of trifluoromethyl, nitrophenyl, and acetamide functional groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide typically involves the reaction of 2-(4-nitrophenyl)ethylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,2,2-Trifluoro-N-methyl-N-[2-(4-aminophenyl)ethyl]acetamide.
Reduction: 2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]methanamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in electron transfer reactions, potentially affecting cellular redox states. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: Lacks the nitrophenyl group, making it less versatile in certain applications.
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Contains an additional trifluoroacetyl group, which can alter its reactivity and properties.
N-Methyltrifluoroacetamide: Similar structure but lacks the ethyl and nitrophenyl groups.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide is unique due to the combination of trifluoromethyl, nitrophenyl, and acetamide groups. This combination imparts distinct chemical properties, making it valuable for specific research applications that require these functionalities.
Propiedades
Número CAS |
124562-85-2 |
|---|---|
Fórmula molecular |
C11H11F3N2O3 |
Peso molecular |
276.21 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H11F3N2O3/c1-15(10(17)11(12,13)14)7-6-8-2-4-9(5-3-8)16(18)19/h2-5H,6-7H2,1H3 |
Clave InChI |
SWTPSGFGHRENTI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)



![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)

![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)

![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)



